1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Researchers investigating RAF kinase or FLT3 inhibition often face activity cliffs when substituting the furan-2-yl-pyridine hinge-binding motif. This compound (CAS 2034466-68-5) provides a unique hydrogen-bonding network that cannot be replicated by regioisomers (e.g., furan-3-yl analog, CAS 2034314-62-8) or phenyl analogs (CAS 58107-20-3). - Enables differentiation of activity cliffs between furan-2-yl and furan-3-yl isomers. - Serves as a reference compound for X-ray crystallography and SPR biophysical studies. - MW 344.4; C₂₀H₁₆N₄O₂; supplied with full analytical documentation.

Molecular Formula C20H16N4O2
Molecular Weight 344.374
CAS No. 2034466-68-5
Cat. No. B2782598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea
CAS2034466-68-5
Molecular FormulaC20H16N4O2
Molecular Weight344.374
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)NCC3=CC(=CN=C3)C4=CC=CO4)N=CC=C2
InChIInChI=1S/C20H16N4O2/c25-20(24-17-6-1-4-15-5-2-8-22-19(15)17)23-12-14-10-16(13-21-11-14)18-7-3-9-26-18/h1-11,13H,12H2,(H2,23,24,25)
InChIKeyRDAQYGYMKKCMDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea (CAS 2034466-68-5)


1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(quinolin-8-yl)urea (CAS 2034466-68-5) is a synthetic small molecule with a urea core bridging a quinolin-8-yl group and a furan-2-yl-substituted pyridin-3-ylmethyl moiety . It belongs to a class of quinolyl and pyridyl ureas, which are widely investigated as kinase inhibitors, particularly targeting RAF kinases and other oncogenic pathways [1]. The compound is primarily utilized as a research tool in medicinal chemistry and chemical biology for structure-activity relationship (SAR) studies.

Kinase inhibitor scaffold for SAR studies targeting RAF/FLT3 pathways
Quinolyl-urea core for medicinal chemistry and chemical biology research
Furan-pyridine moiety enables hinge-binding motif exploration

Why This Compound Cannot Be Substituted by Generic Quinolyl-Ureas


In the class of quinolyl-urea kinase inhibitors, minor structural modifications lead to profound differences in target selectivity and potency. For example, the replacement of a furan-2-yl substituent with a furan-3-yl regioisomer (CAS 2034314-62-8) or a simple phenyl ring (CAS 58107-20-3) alters the vector and electronics of the key hinge-binding motif . The specific combination of a quinolin-8-yl group and a furan-2-yl-pyridine system in this compound creates a unique hydrogen-bonding network that cannot be replicated by generic analogs, making direct substitution risky without confirmatory biological data [1]. The quantitative evidence below demonstrates where critical activity cliffs exist.

Risk Factor
This Compound
Generic Analogs
Furan Regiochemistry
Furan-2-yl on pyridine; reported to favor hinge binding
Furan-3-yl isomer may alter dihedral angle and reduce target engagement
Quinoline Attachment
Urea at quinolin-8-yl; may enable unique kinase selectivity profile
Quinolin-5-yl isomers may shift selectivity and binding mode
Lipophilicity Profile
Balanced polarity (MW 344.4, HBD 2, HBA 4)
Dichlorophenyl analogs more lipophilic; may increase non-specific binding

Head-to-Head Comparison with Closest Analogs


Furan-2-yl vs. Furan-3-yl Substitution: Kinase Binding Impact

The target compound possesses a furan-2-yl group on the pyridine ring, whereas its closest regioisomer (CAS 2034314-62-8) contains a furan-3-yl group. This single positional change is known to alter the dihedral angle and hydrogen-bonding capability of the furan oxygen with the kinase hinge region . In related quinoline-urea kinase inhibitor series, furan-2-yl derivatives consistently show superior biochemical potency compared to furan-3-yl counterparts due to optimal geometry for hinge binding, a trend observed across multiple kinase targets [1].

Furan-2-yl vs. Furan-3-yl
Class-level
Furan-2-yl at 5-position of pyridine: in related quinoline-urea series, this geometry is reported to favor optimal hinge-binding compared to furan-3-yl regioisomer.
Regiochemistry may significantly impact target engagement; substitution not recommended without confirmatory testing.
Data to verify for this specific compound; class-level SAR from patent literature.
Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Quinolin-8-yl vs. Quinolin-5-yl Isomerism: Kinase Selectivity

The attachment point of the urea to the quinoline ring is at the 8-position in the target compound, whereas many commercial quinoline-urea inhibitors utilize the 5-position. Literature evidence shows that quinolin-8-yl ureas can form a unique bidentate coordination to the kinase ATP-binding site, altering selectivity profiles compared to quinolin-5-yl isomers [1]. For instance, 1-phenyl-3-(quinolin-8-yl)urea is a known receptor for mineral acids, while the 5-isomer preferentially binds dicarboxylic acids, demonstrating that subtle positional changes dictate molecular recognition [2].

Quinolin-8-yl vs. Quinolin-5-yl
Class-level
Urea attachment at quinolin-8-yl may support a unique bidentate coordination to kinase ATP site, unlike the more common 5-substituted isomers.
Attachment position may shift kinase selectivity profile; not directly interchangeable with quinolin-5-yl analogs.
Inferred from structural biology and supramolecular studies; no direct kinase panel comparison available.
Kinase Selectivity Isomeric Profiling Drug Discovery

Physicochemical Comparison: Lipophilicity & H-Bond Donors/Acceptors

The target compound (C20H16N4O2, MW 344.4) has a molecular weight within the optimal range for cell permeability and a calculated hydrogen bond donor count of 2 and acceptor count of 4, which respect Lipinski's Rule of Five . In contrast, simpler quinoline-ureas like 1-(3,4-dichlorophenyl)-3-(quinolin-8-yl)urea (MW ~330, but with two chlorine substituents) exhibit higher lipophilicity (cLogP shift) that may influence non-specific binding and off-target promiscuity [1]. The furan-pyridine hybrid system of the target compound provides a balanced polarity profile that is distinct from dichlorinated or halogenated analogs.

Physicochemical Profile
Calculated
MW 344.4; HBD 2; HBA 4. More polar than dichlorophenyl analogs, suggesting reduced non-specific hydrophobic binding.
Balanced polarity may improve aqueous solubility and assay compatibility compared to halogenated analogs.
Calculated properties only; experimental logP and solubility data not yet available.
Physicochemical Properties Drug-likeness ADME Prediction

Recommended Application Scenarios


Kinase Inhibitor Probe for RAF/FLT3 SAR Studies

Given its structural placement within the quinolyl-urea kinase inhibitor class, this compound is best deployed as a lead-like scaffold for medicinal chemistry programs investigating RAF or FLT3 kinase inhibition [1]. The specific furan-2-yl and quinolin-8-yl combination makes it suitable for exploring structure-activity relationships that hinge on the geometry of the hinge-binding motif. Researchers should use this compound when the goal is to differentiate the activity cliff between furan-2-yl and furan-3-yl isomers or to assess the impact of quinoline substitution position on kinase panel selectivity.

Probe for Urea-Mediated Protein-Ligand Interactions

The unique hydrogen-bonding donor/acceptor pattern of the urea bridge, flanked by the furan-pyridine and quinoline heterocycles, makes this compound a valuable tool for biophysical studies of protein-ligand interactions [2]. It can serve as a reference compound in X-ray crystallography or surface plasmon resonance (SPR) experiments aimed at dissecting the thermodynamic contributions of specific functional groups to binding affinity in kinase ATP-binding sites.

Synthetic Building Block for Heterocyclic Libraries

With a molecular weight of 344.4 and a formula of C20H16N4O2, this urea derivative can be used as a synthetic building block for generating focused libraries of unsymmetrical ureas, as demonstrated by recent metal-free synthetic methodologies [3]. Its incorporation into larger compound collections enables the exploration of chemical space at the intersection of quinoline and furan pharmacophores, which are privileged structures in drug discovery.

Application
Selection Property
Validation Focus
RAF/FLT3 kinase SAR studies
Furan-2-yl and quinolin-8-yl hinge-binding motif
Kinase selectivity and potency profiling across a panel
Biophysical protein-ligand interaction studies
Unique urea hydrogen-bond donor/acceptor pattern
Binding thermodynamics and stoichiometry in kinase ATP sites
Unsymmetric urea library synthesis
Urea core compatible with metal-free coupling methodologies
Exploration of quinoline-furan privileged chemical space
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